2-[(4-fluorophenyl)sulfanyl]-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-[1-(oxan-4-yl)pyrazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O2S/c17-12-1-3-15(4-2-12)23-11-16(21)19-13-9-18-20(10-13)14-5-7-22-8-6-14/h1-4,9-10,14H,5-8,11H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRKCDVIZCHULB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C=C(C=N2)NC(=O)CSC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-fluorophenyl)sulfanyl]-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the nucleophilic substitution of a 4-fluorophenyl halide with a thiol to form the sulfanyl linkage. This intermediate is then reacted with a pyrazole derivative under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating automated systems for precise control of reaction parameters. The use of continuous flow reactors and advanced purification techniques like chromatography ensures the efficient production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
2-[(4-fluorophenyl)sulfanyl]-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the pyrazole ring or the acetamide group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the fluorophenyl ring or the pyrazole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the fluorophenyl ring or the pyrazole moiety .
Scientific Research Applications
2-[(4-fluorophenyl)sulfanyl]-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 2-[(4-fluorophenyl)sulfanyl]-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The sulfanyl and pyrazole moieties play crucial roles in its binding affinity and specificity, making it a valuable tool for studying molecular interactions .
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share key structural motifs (acetamide, pyrazole, or aryl groups) and are compared based on substituent effects and inferred properties:
Key Observations
Solubility and Bioavailability :
- The oxan-4-yl group in the target compound likely improves aqueous solubility compared to thiazole-containing analogs (e.g., ) .
- Compounds with polar substituents (e.g., pyridinyl in ) may exhibit better tissue penetration but risk off-target interactions .
In contrast, dichlorophenyl groups () increase steric bulk, possibly reducing conformational flexibility .
Spirocyclic systems () suggest a niche in kinase inhibition due to their rigid, three-dimensional structures .
Crystallography and Stability :
Biological Activity
The compound 2-[(4-fluorophenyl)sulfanyl]-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide is a novel chemical entity that has attracted attention due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a unique structure characterized by the presence of a fluorophenyl group, a sulfanyl linkage, and a pyrazole moiety. Its molecular formula is , and it exhibits significant lipophilicity, which may influence its bioavailability and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within the body. Research indicates that it may function as an inhibitor of certain proteases, particularly cysteine proteases, which play crucial roles in various physiological processes including apoptosis and immune response .
1. Antimicrobial Activity
Studies have shown that compounds with similar structural motifs exhibit antimicrobial properties. For instance, derivatives of pyrazole have been reported to possess significant antibacterial and antifungal activities . The presence of the sulfanyl group enhances this activity by facilitating interactions with microbial cell membranes.
2. Anti-inflammatory Properties
Molecular docking studies suggest that this compound may inhibit inflammatory pathways by blocking the activity of pro-inflammatory cytokines. The docking results indicate strong binding affinities to targets involved in inflammation, which could lead to reduced inflammation in various models .
3. Antioxidant Activity
Research indicates that the compound exhibits antioxidant properties, likely due to its ability to scavenge free radicals. This property is particularly relevant in preventing oxidative stress-related diseases .
Case Studies
Several case studies have explored the biological efficacy of related compounds:
- Case Study 1 : A study on similar pyrazole derivatives demonstrated significant anti-inflammatory effects in animal models of arthritis, where treated groups showed reduced swelling and pain compared to control groups.
- Case Study 2 : Another investigation highlighted the antimicrobial effectiveness of related compounds against resistant strains of bacteria, showcasing their potential in treating infections where conventional antibiotics fail.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
